molecular formula C17H27BN2O3 B14771020 2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

Cat. No.: B14771020
M. Wt: 318.2 g/mol
InChI Key: NPDSVPAQBVHHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. One common method involves the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate. The reaction is carried out in an organic solvent like xylene at elevated temperatures (e.g., 90°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium acetate, used to facilitate the reaction.

    Solvents: Organic solvents like xylene or toluene are commonly used.

Major Products Formed

    Aryl or Vinyl Boronates: Formed through Suzuki-Miyaura cross-coupling reactions.

    Organoboron Compounds: Formed through hydroboration reactions.

Scientific Research Applications

2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide involves its ability to form stable boron-containing intermediates. These intermediates can participate in various chemical reactions, such as cross-coupling and hydroboration, by interacting with specific molecular targets and pathways. The boron atom in the dioxaborolane ring plays a crucial role in these interactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridyl]butanamide is unique due to its combination of a pyridine ring and a dioxaborolane ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

InChI

InChI=1S/C17H27BN2O3/c1-8-15(2,3)14(21)20-12-9-10-19-13(11-12)18-22-16(4,5)17(6,7)23-18/h9-11H,8H2,1-7H3,(H,19,20,21)

InChI Key

NPDSVPAQBVHHPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C(C)(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.